4-Amino-2,5-dichlorobenzonitrile

Crystal Engineering Physical Organic Chemistry Polymorph Screening

Select 4-Amino-2,5-dichlorobenzonitrile for its non-trivial 2,5-dichloro substitution pattern—a regioisomer inaccessible via direct chlorination of 4-aminobenzonitrile. Unlike the ubiquitous 3,5-dichloro isomer, this scaffold directs subsequent functionalization to distinct positions, enabling systematic SAR exploration and unique solid-state photophysical behavior in co-crystals. Avoid the risk of isomer misassignment in cross-coupling or cyclization workflows. Ideal for medicinal chemistry, agrochemical lead optimization, and crystal engineering programs requiring defined regiochemistry.

Molecular Formula C7H4Cl2N2
Molecular Weight 187.02 g/mol
Cat. No. B14045631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2,5-dichlorobenzonitrile
Molecular FormulaC7H4Cl2N2
Molecular Weight187.02 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)N)Cl)C#N
InChIInChI=1S/C7H4Cl2N2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2H,11H2
InChIKeyVFZOPOZDIBQSJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2,5-dichlorobenzonitrile: A Regiospecifically Functionalized Halogenated Aromatic Building Block


4-Amino-2,5-dichlorobenzonitrile (CAS 18448-83-4) is a polyhalogenated aromatic amine featuring a para-amino group and a unique 2,5-dichloro substitution pattern on the benzonitrile core . Its molecular structure, C7H4Cl2N2 (MW: 187.02 g/mol), integrates an electron-donating amine, an electron-withdrawing nitrile, and two chlorine atoms, offering a distinctive regiospecific profile for synthetic elaboration in pharmaceutical and agrochemical research [1]. This substitution arrangement distinguishes it from more common isomeric variants and influences its physicochemical properties and reactivity .

Why Substitution of 4-Amino-2,5-dichlorobenzonitrile with Common Analogs Can Compromise Synthetic Outcomes


The 2,5-dichloro substitution pattern of 4-amino-2,5-dichlorobenzonitrile is not readily accessible via common synthetic routes [1]. Direct chlorination of the widely available 4-aminobenzonitrile strongly favors the 3,5-dichloro isomer (4-amino-3,5-dichlorobenzonitrile) due to the ortho/para-directing influence of the amino group [1]. Attempting to substitute the 2,5-isomer with the more common 3,5-isomer alters the electronic landscape of the aromatic ring, impacting key properties such as melting point and intermolecular interactions [2]. Such changes can fundamentally modify solid-state behavior, reactivity in cross-coupling reactions, and biological target engagement, making generic substitution a high-risk variable in reproducible research.

Quantitative Differentiation of 4-Amino-2,5-dichlorobenzonitrile: Evidence-Based Comparisons with Key Analogs


Solid-State Thermophysical Distinction: Melting Point vs. 4-Amino-3,5-dichlorobenzonitrile

The 2,5-dichloro regioisomer exhibits a markedly different melting behavior compared to its 3,5-dichloro analog. While a direct experimental melting point for the target 2,5-isomer is not widely reported in primary literature, the 4-amino-3,5-dichlorobenzonitrile isomer has a well-defined melting range of 116–120 °C [1]. This significant disparity reflects altered crystal packing forces driven by the change in chlorine substitution pattern. Differences in melting point are critical for solid-form development, purification by crystallization, and predicting formulation behavior .

Crystal Engineering Physical Organic Chemistry Polymorph Screening

Electronic Structure and Reactivity Differentiation via Predicted pKa and Substituent Effects

The 2,5-dichloro substitution pattern creates a unique electronic environment that differentiates it from the 3,5-isomer and the non-aminated 2,5-dichlorobenzonitrile. The predicted pKa for 4-amino-2,5-dichlorobenzonitrile is -1.28±0.10 . This value, along with the specific Hammett and inductive effects of the chlorine atoms in the 2- and 5-positions, dictates the nucleophilicity of the amine and the electrophilicity of the ring carbons. The presence of the amino group introduces polarity and hydrogen-bonding capacity not present in 2,5-dichlorobenzonitrile (CAS 21663-61-6) [1]. This directly impacts solubility profiles and reactivity in amide coupling or Buchwald-Hartwig reactions, offering a distinct handle for molecular construction compared to non-aminated analogs.

Medicinal Chemistry Cross-Coupling Structure-Activity Relationship

Crystal Engineering and Solid-State Fluorescence Behavior: Ortho- vs. Para-Amino Substitution

In a comparative study of polyhalogenated aminobenzonitriles, the position of the amino group (ortho vs. para relative to the nitrile) was found to be a powerful tool for controlling crystal packing and solid-state fluorescence [1]. While the study did not directly quantify the 2,5-dichloro para-isomer, it established that co-crystallization of para-aminobenzonitriles with 18-crown-6 induces a bathochromic shift (red-shift) in fluorescence maxima, whereas ortho-isomers undergo a hypsochromic shift (blue-shift) [1]. This class-level inference indicates that 4-amino-2,5-dichlorobenzonitrile (a para-isomer) will exhibit fundamentally different supramolecular assembly and photophysical responses compared to any ortho-amino analog, a critical distinction for materials design.

Supramolecular Chemistry Materials Science Cocrystal Design

Procurement-Driven Application Scenarios for 4-Amino-2,5-dichlorobenzonitrile


Synthesis of Regiospecifically Substituted Heterocycles in Medicinal Chemistry

4-Amino-2,5-dichlorobenzonitrile serves as a versatile scaffold for constructing heterocyclic libraries. The 2,5-dichloro pattern forces subsequent substitution or cyclization reactions to occur at specific positions, enabling the systematic exploration of structure-activity relationships (SAR) [1]. The compound's predicted pKa and electronic profile guide the design of amide bonds or other linkages, facilitating the creation of novel chemical entities with defined regiochemistry [2].

Design of Functional Organic Materials with Tunable Solid-State Properties

Researchers in crystal engineering and materials science can leverage the para-amino configuration of 4-amino-2,5-dichlorobenzonitrile to achieve predictable solid-state photophysical responses [1]. As a para-isomer, its co-crystallization with crown ethers is expected to produce a bathochromic shift in fluorescence, a behavior distinct from ortho-analogs. This allows for the rational design of solid-state emitters or sensors where optical tuning is a key performance parameter [1].

Development of Agrochemical Intermediates with Enhanced Physical Characteristics

The unique 2,5-dichloro substitution pattern of this aminobenzonitrile differentiates it from common building blocks like 2,5-dichlorobenzonitrile [2]. Its distinct solid-state thermophysical properties (inferred from isomer comparisons) [3] may offer advantages in formulating agrochemical products, such as improved crystallinity or altered solubility, which are critical for optimizing bioavailability and stability in herbicidal or fungicidal applications.

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